molecular formula C20H16F3N3O3S B2713567 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893940-67-5

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2713567
CAS RN: 893940-67-5
M. Wt: 435.42
InChI Key: WKYBAGWBXVRIAZ-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Fused Heterocycles

Research demonstrates the utility of microwave-assisted synthesis in creating fused heterocycles incorporating a trifluoromethyl moiety, a feature relevant to the compound of interest. This method affords efficient synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles derivatives, highlighting the potential of microwave irradiation in enhancing reaction rates and yields for complex heterocyclic structures (M. Shaaban, 2008).

Synthesis and Characterization of Novel Pyrazole Derivative

A novel pyrazole derivative has been synthesized and characterized, shedding light on the structural intricacies and intermolecular interactions within such molecules. The study emphasizes the potential of these compounds in forming supramolecular self-assemblies, underpinned by various hydrogen bonding and π-π stacking interactions, suggesting the significance of these derivatives in materials science and molecular engineering (K. Kumara et al., 2018).

Catalyst-Free Synthesis of Benzamide Derivatives

A catalyst-free approach for synthesizing N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been developed, leveraging 1,3-dipolar cycloaddition and rearrangement processes. This research underscores the environmental and practical benefits of catalyst-free synthetic methods in generating complex organic molecules, potentially offering a greener alternative for the production of similar compounds (Wenjing Liu et al., 2014).

Antiviral Activities of Benzamide-Based Compounds

A study detailing the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against the H5N1 strain of the influenza A virus. This research illustrates the potential therapeutic applications of benzamide-based compounds in treating viral infections, suggesting a promising area of study for similar chemical entities (A. Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-12-4-2-3-5-17(12)26-18(15-10-30(28,29)11-16(15)25-26)24-19(27)13-6-8-14(9-7-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBAGWBXVRIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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